

Technical Guide: Synthesis and Preparation of 1-Chlorohexane-d13

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Compound of Interest

Compound Name: 1-CHLOROHEXANE-D13

CAS No.: 1219798-45-4

Cat. No.: B1148803

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Executive Summary

1-Chlorohexane-d13 (

) is a fully deuterated alkyl halide utilized critically in NMR spectroscopy as a solvent or internal standard, and in pharmaceutical research for metabolic stability studies (Deuterium Kinetic Isotope Effect).

This guide outlines the "Gold Standard" preparation via the Deoxychlorination of 1-Hexanol-d13. Unlike radical chlorination of hexane—which suffers from poor regioselectivity—this nucleophilic substitution route guarantees high isomeric purity (>99%) and isotopic retention. Two methodologies are detailed: the robust Thionyl Chloride (

) Protocol for scale and the Appel Reaction for mild, neutral conditions.

Strategic Synthesis Architecture

The synthesis of deuterated alkyl halides requires strict adherence to "Deuterium Hygiene"—minimizing exposure to atmospheric moisture and non-deuterated exchangeable protons, although the C-D bond itself is robust.

Route Selection Logic

- Route A: Radical Chlorination (

):REJECTED. Produces a statistical mixture of 1-, 2-, and 3-chloro isomers. Separation of isomers is energetically inefficient.

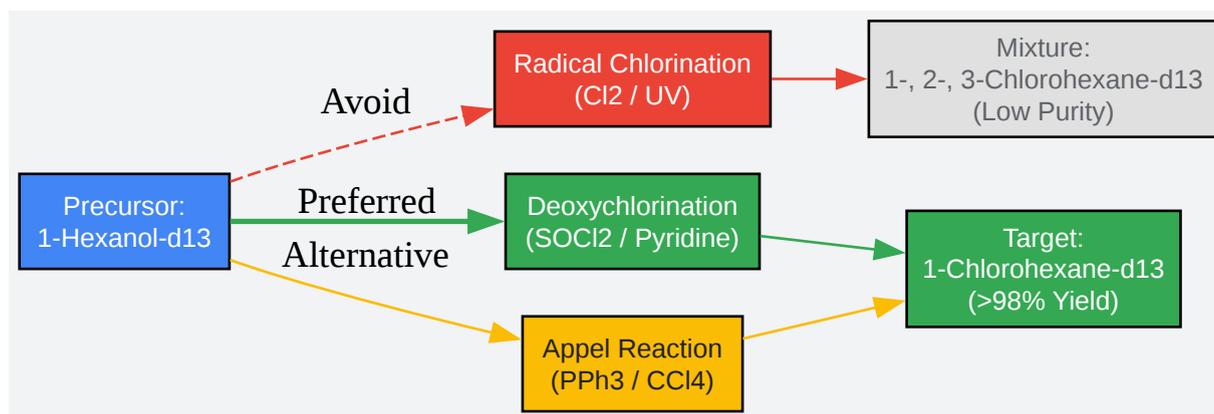
- Route B: Thionyl Chloride (

):PRIMARY. High atom economy, gaseous byproducts (

) facilitate purification, and excellent scalability.

- Route C: Appel Reaction (

):ALTERNATIVE. Neutral pH, mild conditions. Ideal if the substrate contains acid-sensitive moieties (unlikely for simple hexyl chains, but useful for complex derivatives).



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Figure 1: Decision matrix for synthesis routes. The Thionyl Chloride route is prioritized for its regioselectivity and ease of purification.

Primary Protocol: Thionyl Chloride

Deoxychlorination

This method utilizes the

mechanism (with pyridine) or

mechanism (neat) to substitute the hydroxyl group with chlorine.

Materials & Reagents

Reagent	Role	Purity Requirement
1-Hexanol-d13	Substrate	>98 atom% D; Anhydrous
Thionyl Chloride ()	Chlorinating Agent	Distilled; >99%
Pyridine	HCl Scavenger/Catalyst	Anhydrous; stored over KOH
Dichloromethane (DCM)	Solvent (Optional)	Anhydrous
Calcium Chloride ()	Drying Agent	Granular

Step-by-Step Methodology

Phase 1: Setup and Addition

- Apparatus Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (or line).
 - Critical: Moisture entering the system will hydrolyze to and , reducing stoichiometry.
- Charging: Charge the RBF with 1-Hexanol-d13 (1.0 equiv) and Pyridine (1.1 equiv). Cool to 0°C in an ice bath.
- Controlled Addition: Add Thionyl Chloride (1.2 equiv) dropwise via the addition funnel over 30–45 minutes.

- Observation: Massive gas evolution (and) will occur. Ensure the fume hood sash is low.
- Reaction:

Phase 2: Reaction and Reflux^[1]

- Warming: Once addition is complete, allow the mixture to warm to room temperature.
- Reflux: Heat the mixture to reflux (approx. 80–90°C internal temp) for 2–4 hours.
 - Checkpoint: Monitor gas evolution. The reaction is complete when gas evolution ceases.

Phase 3: Workup and Purification

- Quench: Cool to room temperature. Pour the mixture carefully onto crushed ice/water to quench excess .
- Extraction: Extract the aqueous mixture with or Pentane (mL).
- Wash: Wash the combined organic layers with:
 - Water ()
 - Sat. (to neutralize residual acid)
 - Brine ()

- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure (rotary evaporator).
- Distillation: Perform fractional distillation. Collect the fraction boiling at 133–135°C (atmospheric pressure).

Alternative Protocol: The Appel Reaction

Useful for small-scale, high-value synthesis where acidic byproducts must be avoided.

Reaction Scheme

Methodology

- Dissolve Triphenylphosphine () (1.2 equiv) in anhydrous .
- Add 1-Hexanol-d13 (1.0 equiv).
- Add Carbon Tetrachloride () (1.5 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Workup: Add pentane to precipitate the Triphenylphosphine Oxide (). Filter off the solid.
- Concentrate the filtrate and distill the residue to obtain **1-Chlorohexane-d13**.^[2]

Analytical Characterization

Validation of the product requires confirming isotopic purity and chemical structure.

Nuclear Magnetic Resonance (NMR)

Nucleus	Expected Signal (1-Chlorohexane-d13)	Notes
NMR	Silent (No peaks)	Residual proton peaks indicate <99% D.
NMR	Broad peaks corresponding to alkyl chain	Confirms presence of Deuterium.
NMR	Multiple septets (due to C-D coupling)	Hz. The triplet structure of C-H is replaced by septets (spin 1 of D).

Physical Properties Data

Property	Value (Non-Deuterated)	Expected Value (d13)
Molecular Weight	120.62 g/mol	~133.7 g/mol
Boiling Point	134°C	133–134°C
Density	0.879 g/mL	~0.97 g/mL (Est.)
Appearance	Colorless Liquid	Colorless Liquid

Safety & Handling

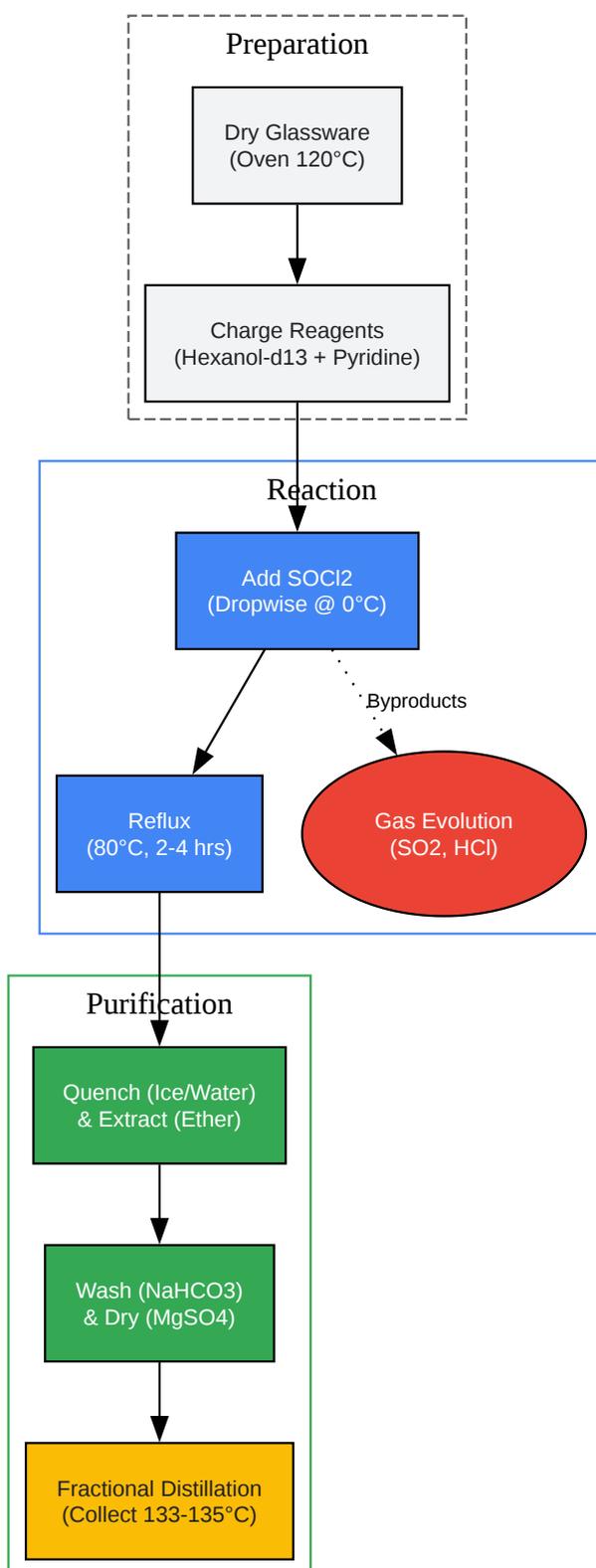
Specific Hazards

- Thionyl Chloride: Reacts violently with water to release toxic and gas. Causes severe skin burns.
- **1-Chlorohexane-d13**: Flammable liquid (Flash point ~27°C).[3] Alkyl halides are potential alkylating agents; handle with gloves to prevent skin absorption.
- Carbon Tetrachloride (Appel Route): Hepatotoxic and carcinogenic. Use only in a closed system.

Deuterium Hygiene

- Store **1-Chlorohexane-d13** over molecular sieves (4Å) to prevent hydrolysis over long periods.
- Glassware must be oven-dried (>120°C for 4 hours) prior to synthesis to prevent H/D exchange during the alcohol stage.

Workflow Visualization



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Figure 2: Operational workflow for the Thionyl Chloride synthesis route.

References

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